molecular formula C8H8N2O2 B15277207 3-(2-Methylpyrimidin-4-yl)acrylic acid

3-(2-Methylpyrimidin-4-yl)acrylic acid

Cat. No.: B15277207
M. Wt: 164.16 g/mol
InChI Key: UUBVLXLSYTXLKB-NSCUHMNNSA-N
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Description

3-(2-Methylpyrimidin-4-yl)acrylic acid: is an organic compound with the molecular formula C8H8N2O2 It is a derivative of acrylic acid, where the hydrogen atom at the 3-position is replaced by a 2-methylpyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyrimidin-4-yl)acrylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative of 2-methylpyrimidine with an appropriate acrylic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyrimidin-4-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Halogenation using bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or alkylated derivatives of the pyrimidine ring.

Scientific Research Applications

3-(2-Methylpyrimidin-4-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylpyrimidin-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The acrylic acid moiety can participate in covalent bonding with nucleophilic residues in proteins, further influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpyridin-4-yl)acrylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3-(2-Methylthiazol-4-yl)acrylic acid: Contains a thiazole ring instead of a pyrimidine ring.

    3-(2-Methylimidazol-4-yl)acrylic acid: Features an imidazole ring in place of the pyrimidine ring.

Uniqueness

3-(2-Methylpyrimidin-4-yl)acrylic acid is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

(E)-3-(2-methylpyrimidin-4-yl)prop-2-enoic acid

InChI

InChI=1S/C8H8N2O2/c1-6-9-5-4-7(10-6)2-3-8(11)12/h2-5H,1H3,(H,11,12)/b3-2+

InChI Key

UUBVLXLSYTXLKB-NSCUHMNNSA-N

Isomeric SMILES

CC1=NC=CC(=N1)/C=C/C(=O)O

Canonical SMILES

CC1=NC=CC(=N1)C=CC(=O)O

Origin of Product

United States

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